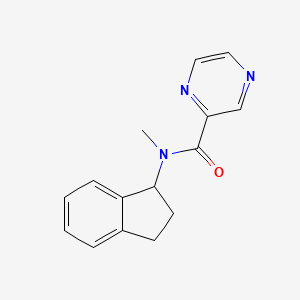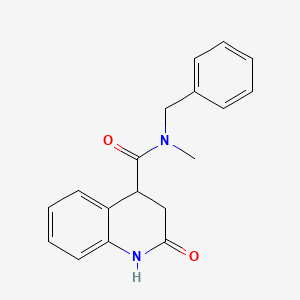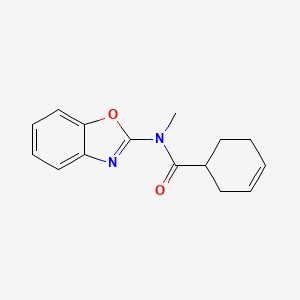
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide, also known as BMCC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMCC is a white crystalline powder that is soluble in organic solvents and has a melting point of 147-149°C.
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine, which plays a crucial role in the functioning of the nervous system. By inhibiting the activity of these enzymes, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can increase the concentration of neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, as well as reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes. In vivo studies have shown that N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can improve cognitive function, reduce inflammation, and protect against oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide, including:
1. Further studies on the mechanism of action of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide and its potential targets in the nervous system.
2. Development of more efficient and cost-effective synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide.
3. Evaluation of the pharmacokinetics and pharmacodynamics of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide in animal models and humans.
4. Exploration of the potential applications of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide in other fields such as catalysis and sensors.
5. Investigation of the potential synergistic effects of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide with other compounds for the treatment of various diseases.
Conclusion:
In conclusion, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide is a promising chemical compound that has potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo, and further studies are needed to fully understand its mechanism of action and potential applications. The development of more efficient and cost-effective synthesis methods for N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide and the evaluation of its pharmacokinetics and pharmacodynamics in animal models and humans are important future directions for the study of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide.
Synthesemethoden
The synthesis of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide involves the reaction between 2-aminobenzoic acid and cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a series of steps, including cyclization, reduction, and acylation, to yield N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide as the final product. The yield of N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reactants.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been widely studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be used as a building block for the synthesis of various other compounds. In material science, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide can be used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage and separation. In medicinal chemistry, N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(1,3-benzoxazol-2-yl)-N-methylcyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-17(14(18)11-7-3-2-4-8-11)15-16-12-9-5-6-10-13(12)19-15/h2-3,5-6,9-11H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCGAUAKMVXXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC2=CC=CC=C2O1)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

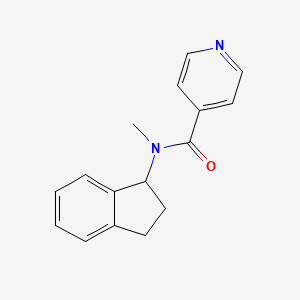

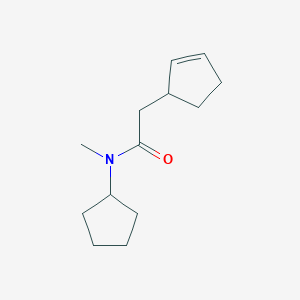
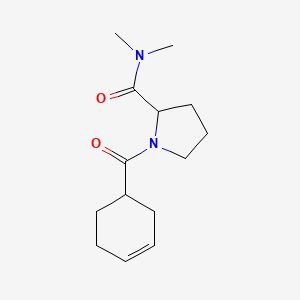


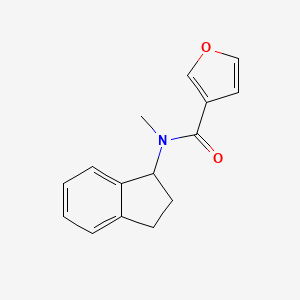
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
